![molecular formula C24H19F2NO3S B2622867 1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 902485-83-0](/img/structure/B2622867.png)
1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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Overview
Description
1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have enabled it to be used in a variety of applications, ranging from drug discovery to the study of biological processes.
Scientific Research Applications
Organic Synthesis and Methodology
Background: Indoles serve as versatile building blocks in organic synthesis.
Applications:Diversity-Oriented Synthesis: Our compound’s rapid synthesis via a one-pot, three-component Fischer indolization–indole N-alkylation sequence makes it valuable for constructing diverse indole libraries .
Computational Chemistry and Molecular Modeling
Applications:Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one”. Many quinoline derivatives exert their effects by interacting with cellular targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
properties
IUPAC Name |
1-benzyl-3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-8-9-16(2)22(10-15)31(29,30)23-14-27(13-17-6-4-3-5-7-17)21-12-20(26)19(25)11-18(21)24(23)28/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKQBBQNZCCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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